Product packaging for C.I. Disperse Blue 79(Cat. No.:CAS No. 12239-34-8)

C.I. Disperse Blue 79

Cat. No.: B083270
CAS No.: 12239-34-8
M. Wt: 639.4 g/mol
InChI Key: VQIRFOAILLIZOY-UHFFFAOYSA-N
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Description

Overview of Disperse Dye Applications in Textile Industries

Disperse dyes are the go-to colorants for synthetic fibers, which are notoriously difficult to dye with water-soluble dyes due to their hydrophobic nature. advancetextile.nettextilelearner.net They are widely used for polyester (B1180765), acetate, and nylon fabrics, finding applications in everything from clothing and upholstery to industrial textiles. numberanalytics.comtiankunchemical.com The dyeing process typically involves high temperatures and pressures to facilitate the diffusion of the dye molecules into the fiber structure, resulting in vibrant and long-lasting colors with good fastness properties. hindprakash.comchemicalbook.com These dyes are also utilized in printing applications for synthetic fabrics. textilelearner.net

Significance of C.I. Disperse Blue 79 within the Disperse Dye Class

This compound is a prominent member of the disperse dye family, specifically classified as a monoazo dye. worlddyevariety.comscialert.net It is a high-energy disperse dye, making it suitable for high-temperature dyeing processes that ensure excellent colorfastness. worlddyevariety.com This dye is particularly valued for producing navy blue and black shades on polyester and its blends. aatcc.org Its good sublimation fastness is another key attribute, which is crucial for maintaining color integrity during heat-setting processes. worlddyevariety.com

Historical Context of this compound Development and Use

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers in the early 20th century. numberanalytics.com The first disperse dyes were created in 1922 by the German company Baden Aniline Soda Company. tiankunchemical.com this compound was commercialized by Sandoz in the 1960s and became the first widely used azo dye containing a m-acetamido group. aatcc.org Its synthesis involves the diazotization of 2,4-Dinitro-6-bromoaniline and subsequent coupling with 2,2′-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate. chemicalbook.comworlddyevariety.com

Research Trajectories and Contemporary Challenges Posed by Textile Dyes

The textile industry is a major contributor to water pollution, with dyeing processes being a significant source of chemical-laden effluents. wcfabrics.comcore.ac.uk Contemporary challenges revolve around the environmental impact of dyes like this compound. meghmaniglobal.com A primary concern is the incomplete exhaustion of dyes onto the fabric, leading to colored wastewater that can be toxic to aquatic life. scialert.netcwejournal.org Research is increasingly focused on developing sustainable dyeing technologies and effective wastewater treatment methods to mitigate these environmental risks. fashionforgood.comresearchgate.net

The incomplete biodegradation of disperse dyes in conventional wastewater treatment plants is a significant issue. sustainability-directory.com This can lead to the persistence of the dye and its breakdown products in the environment. For instance, the reductive cleavage of the azo linkage in this compound can form potentially hazardous aromatic amines like 2-bromo-4,6-dinitroaniline (B162937). osti.govresearchgate.net Consequently, research is exploring advanced oxidation processes and biological treatments to effectively degrade these complex dye molecules. researchgate.netnih.govresearchgate.net Studies have shown that a sequential anaerobic-aerobic treatment can be effective in mineralizing this compound. nih.gov

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C24H27BrN6O10
Molecular Weight 639.41 g/mol worlddyevariety.com
CAS Number 12239-34-8 worlddyevariety.com
Appearance Blue-gray powder worlddyevariety.com
Solubility Soluble in acetone (B3395972) worlddyevariety.com
Maximum Absorption Wavelength (λmax) 590 nm

Table 2: Research Findings on this compound Degradation

Treatment Method Key Findings
Fenton (H2O2/Fe2+) Process Achieved 85% color removal and 75% COD removal under optimal conditions. researchgate.netresearchgate.net
Sequential Anaerobic/Aerobic Biofilters Successfully mineralized the dye, with over 95% decolorization in the anaerobic stage. nih.gov
Anaerobic Sediment-Water Systems Reductive cleavage of the azo linkage forms 2-bromo-4,6-dinitroaniline. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27BrN6O10 B083270 C.I. Disperse Blue 79 CAS No. 12239-34-8

Properties

IUPAC Name

2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN6O10/c1-5-39-23-13-20(27-28-24-18(25)10-17(30(35)36)11-22(24)31(37)38)19(26-14(2)32)12-21(23)29(6-8-40-15(3)33)7-9-41-16(4)34/h10-13H,5-9H2,1-4H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIRFOAILLIZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044524
Record name C.I. Disperse Blue 79
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Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12239-34-8, 73299-48-6
Record name Disperse Blue 79
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Record name C.I. Disperse Blue 79
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Record name Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-ethoxyphenyl]-
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Record name C.I. Disperse Blue 79
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Record name 2,2'-[[5-acetamide-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethyl diacetate
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Record name Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-4-ethoxyphenyl)-
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Record name DISPERSE BLUE 79
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Environmental Occurrence and Distribution of C.i. Disperse Blue 79

Release Pathways from Industrial Processes to Aquatic Environments

The primary route of entry for C.I. Disperse Blue 79 into the environment is through aqueous discharges from industrial facilities. canada.ca A significant portion of the dye used in manufacturing and dyeing processes is not fully fixed to the textile fibers and is subsequently released into wastewater streams. epa.govd-nb.info

Textile dyeing facilities are the main source of this compound release into aquatic environments. canada.ca The compound is used to dye synthetic fibers such as polyester (B1180765), nylon, and acetate. ontosight.ai During the dyeing process, a portion of the dye does not bind to the fabric and is washed out, becoming part of the facility's effluent. d-nb.infonih.gov It is estimated that a significant proportion, approximately 14.8%, of the total amount of the substance used is released into sewer water. canada.ca These effluents, if not adequately treated, carry the dye into municipal wastewater treatment systems or directly into surface waters. d-nb.info

Losses of this compound occur during both its synthesis and its application in textile dyeing. epa.gov While the majority of the substance (an estimated 85.2%) is expected to end up in waste disposal sites, direct releases to water are significant. canada.ca

The following table summarizes the estimated losses during production and use:

Table 1: Estimated Release of this compound to Water

Release Stage Estimated Loss (% of total) Source
Dyestuff Production 0.5% - 1% epa.gov
Textile Dyeing (Use) 5% - 10% epa.gov
Total Release to Sewer Water 14.8% canada.ca

Presence in Environmental Compartments

Once released into aquatic environments, the physicochemical properties of this compound dictate its distribution and fate. canada.ca Its hydrophobic nature and low water solubility mean it preferentially associates with solids. canada.camst.dk

While specific monitoring data for this compound in surface waters can be limited, environmental modeling provides insight into potential concentrations. epa.gov The U.S. Environmental Protection Agency (EPA) has projected surface water concentrations based on estimated discharges from production facilities. epa.govfederalregister.gov These models are crucial for assessing the potential environmental exposure in receiving water bodies. epa.gov

The table below shows the projected concentrations from EPA modeling:

Table 2: Projected Surface Water Concentrations of this compound:1

Flow Condition Projected Concentration Range (µg/L) Source
Mean Flow 0.01 - 0.97 epa.govfederalregister.gov
Low Flow 0.04 - 3.9 epa.govfederalregister.gov

This compound is a hydrophobic compound, a characteristic that causes it to strongly partition from water to solid materials like sediment and sewage sludge. canada.caosti.gov This behavior is predicted by its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). canada.camst.dk Consequently, after being released into water, the majority of the dye is expected to accumulate in bottom sediments. canada.ca Studies have shown that the dye partitions to sludge in wastewater treatment systems. epa.gov While it is considered persistent, some studies have demonstrated that it can undergo relatively rapid degradation under anaerobic (oxygen-free) conditions present in sediments. canada.caosti.gov

The following table lists key physicochemical properties that influence its environmental partitioning:

Table 3: Physicochemical Properties of this compound

Property Value Significance Source
log Kow (experimental) 4.1 - 4.3 Indicates high hydrophobicity and tendency to adsorb to solids. canada.ca
Kow 3,630 Confirms high lipophilicity and potential to adsorb to sediments. mst.dk
log Koc (read-across) 3.4 - 4.2 Suggests strong partitioning to organic matter in soil and sediment. canada.ca
Water Solubility Very low Limits its concentration in the water column and promotes partitioning to solids. epa.govmst.dk

A secondary environmental fate for this compound is its introduction into terrestrial ecosystems. canada.ca During wastewater treatment, the dye's tendency to adsorb to solids results in its concentration in sewage sludge. epa.gov If this sludge (also known as biosolids) is applied to agricultural land as a fertilizer or soil conditioner, the dye is transferred to the soil. canada.ca Although this is considered a lesser fate compared to sediment accumulation, it represents a direct pathway for the compound to enter agricultural environments. canada.ca The persistence of the dye in soil is expected, similar to its behavior in water and sediment. canada.ca Some research has identified microorganisms in contaminated soil capable of degrading the dye. researchgate.net

Environmental Persistence and Mobility

This compound is a synthetic dye characterized by its significant environmental persistence. canada.ca Its molecular structure is designed for stability under various conditions, which contributes to its slow degradation in the environment. canada.caaatcc.org This persistence, combined with its usage patterns, leads to its potential for long-term presence in various environmental compartments. canada.ca

Stability in Aquatic Environments

The stability of this compound in aquatic environments is a key factor in its environmental impact. Dyes, by design, are meant to be stable in aqueous conditions to fulfill their industrial purpose. canada.ca this compound, in particular, does not possess functional groups that are expected to readily undergo hydrolysis in aerobic aquatic environments. canada.ca

While designed to resist oxidation, such as from bleach, which suggests resistance to aerobic degradation, studies have investigated its behavior under other conditions. publications.gc.ca For instance, research has explored the degradation of Disperse Blue 79 in anaerobic sediment-water systems. osti.gov This is particularly relevant as the dye's properties suggest it will likely partition to sediments. canada.caosti.gov In these anaerobic environments, the reductive cleavage of the azo linkage can occur, leading to the formation of other compounds. osti.gov One study noted that the anaerobic degradation of the bioavailable portion of azo dyes in sediments can be much faster than aerobic degradation, with half-lives in the order of days. canada.ca

Interactive Data Table: Modeled Biodegradation of this compound in Water

ModelModel BasisMediumValueInterpretationExtrapolated Half-life (days)
BIOWIN1 v4.1Linear Biodegradation ModelAerobic1.84Does not biodegrade fast---
BIOWIN2 v4.1Non-Linear Biodegradation ModelAerobic0.99Does not biodegrade fast---
BIOWIN3 v4.1Ultimate Biodegradation TimeframeAerobic2.29RecalcitrantMonths
BIOWIN4 v4.1Primary Biodegradation TimeframeAerobic3.52RecalcitrantWeeks
BIOWIN5 v4.1MITI Linear ModelAerobic0.40Not readily biodegradable---
BIOWIN6 v4.1MITI Non-Linear ModelAerobic0.54Not readily biodegradable---
BIOWIN7 v4.1Anaerobic Linear ModelAnaerobic2.87Does not biodegrade fast---

Data sourced from a screening assessment by the Government of Canada. canada.ca

Partitioning Characteristics and Affinity for Solids

The partitioning behavior of this compound plays a crucial role in its environmental distribution. Due to its hydrophobic nature and low water solubility, it has a tendency to partition from water to solids. canada.cacanada.ca This is supported by its moderate to high octanol-water partition coefficient (log Kow) and high organic carbon-water partition coefficient (log Koc) values. canada.cacanada.ca

Upon release into aquatic systems, this compound is expected to predominantly end up in sediments. canada.ca A significant portion may also be found in agricultural soil that has been amended with sewage sludge, as the dye is expected to be captured by sludge filters during wastewater treatment. canada.cacanada.ca The affinity for solids is a defining characteristic of its environmental fate. canada.ca Studies have shown a high affinity between disperse dyes and fly ash surfaces, indicating its tendency to adsorb onto particulate matter. gnest.org

While the high log Koc values suggest a strong affinity for solids, it is noted that the adsorption potential of disperse particulate dye structures is not fully understood, adding a degree of uncertainty to the extent of this behavior. canada.cacanada.ca

Interactive Data Table: Physical and Chemical Properties Relevant to Partitioning

PropertyTypeValueComments
Log KowExperimental4.1Indicates a tendency to partition into organic matter.
Log KowExperimental4.3---
Log KowAnalogue2.5 to 4.8---
Log KocRead-across3.4 to 4.2Suggests a high affinity for solids and sediment.
Water Solubility---< 1 mg/LLow solubility contributes to partitioning out of the water column.
Vapour Pressure---< 4.53 × 10-7 PaIndicates it is not likely to volatilize into the atmosphere.

Data compiled from various environmental assessments. canada.cacanada.ca

Environmental Transformation and Degradation Pathways

Biological Degradation Processes

Biological degradation is the principal mechanism for the transformation of C.I. Disperse Blue 79 in the environment. The efficiency and pathways of this degradation are highly dependent on the presence or absence of oxygen and the specific microbial communities involved. A combination of anaerobic and aerobic processes is often required for complete mineralization. ijcmas.comnih.gov

Under aerobic conditions, this compound demonstrates poor biodegradability. Azo dyes, in general, are known to be recalcitrant to aerobic bacterial degradation because the electron-withdrawing nature of the azo group makes them less susceptible to oxidative enzymatic attack. ohsu.edu Studies using activated sludge have shown low removal efficiency for the dye under aerobic conditions, highlighting the limitations of conventional wastewater treatment plants in processing this compound. researchgate.net For instance, one investigation reported that the dye exhibited poor removal in activated sludge systems, underscoring the challenges in treating wastewater containing such xenobiotic compounds. The primary mechanism of color removal observed in some aerobic systems is often attributed to adsorption onto biomass rather than significant biodegradation. mst.dk Effective degradation typically requires a sequential anaerobic-aerobic treatment approach. nih.govnih.gov

In the absence of oxygen, this compound undergoes reductive cleavage of its azo bond (–N=N–). ijcmas.com This anaerobic biotransformation is the critical first step in its degradation. Specialized anaerobic biofilters have demonstrated high efficiency, biotransforming the dye into aromatic amines with decolorization rates exceeding 95% within 72 hours. nih.gov This process is mediated by microorganisms that utilize the dye as an electron acceptor. The breakdown of the azo linkage results in the loss of color, as this bond is the primary chromophore responsible for the dye's characteristic blue hue.

The anaerobic cleavage of the this compound molecule yields several aromatic amines. nih.gov These breakdown products are often colorless but can be more toxic and mobile than the parent dye molecule. Research has identified specific cleavage products formed during this process. researchgate.net

Table 1: Aromatic Amines Formed from Anaerobic Cleavage of this compound

Cleavage Product NameChemical FormulaReference
2-bromo-4,6-dinitroaniline (B162937) (BDNA)C₆H₄BrN₃O₄ researchgate.net
3-bromo-5-nitro-1,2-diaminobenzeneC₆H₆BrN₃O₂
6-bromo-1,2,4-triaminobenzeneC₆H₈BrN₃

The formation of these amines, particularly 2-bromo-4,6-dinitroaniline, is a significant concern as these compounds are known to be mutagenic.

Specific bacterial strains have been isolated and identified for their ability to decolorize this compound. These microorganisms can break down the dye under specific conditions, offering a potential bioremediation solution.

One notable bacterium is Bacillus fusiformis strain KMK5, which was isolated from soil contaminated with textile dyes. researchgate.netnih.gov This strain has demonstrated the ability to tolerate and degrade this compound under anoxic (low oxygen) conditions. researchgate.netnih.gov Studies have reported that Bacillus fusiformis can achieve complete mineralization of the dye at a concentration of 1.5 g/L within 48 hours. nih.gov Other research indicated a 90% decolorization efficiency for this strain at a dye concentration of 75 mg/L in 32 hours. researchgate.net

Table 2: Bacterial Strain Involved in this compound Decolorization

Bacterial StrainConditionDecolorization EfficiencyReference
Bacillus fusiformis KMK5AnoxicComplete mineralization (1.5 g/L) in 48h researchgate.netnih.gov
Bacillus fusiformis KMK5Anoxic90% (75 mg/L) in 32h researchgate.net

The primary enzymatic mechanism responsible for the microbial decolorization of this compound under anaerobic or anoxic conditions is the activity of azoreductases. researchgate.netfrontiersin.org Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond, using reducing equivalents like NADH or FADH. ijcmas.comfrontiersin.org This enzymatic reaction breaks the chromophore, leading to the decolorization of the dye. researchgate.net

In the case of Bacillus fusiformis KMK5, studies have confirmed that the degradation of Disperse Blue 79 involves the induction of azoreductase activity. researchgate.net The enzyme facilitates an asymmetric cleavage of the azo bond, initiating the breakdown cascade that leads to the formation of aromatic amines. researchgate.net The activity of these enzymes is crucial for the initial and most significant step in the biodegradation pathway of azo dyes. nih.gov

Microbial Decolorization Mechanisms by Bacterial Strains

Degradation Pathways and Metabolite Identification

The environmental transformation of this compound (DB79) can proceed through various pathways, primarily involving the reductive cleavage of its azo linkage (–N=N–), particularly under anaerobic conditions. Studies in anaerobic sediment-water systems have shown that DB79 is readily reduced, with half-lives on the order of minutes to hours. This reductive cleavage leads to the formation of potentially hazardous aromatic amines. osti.gov

One of the primary metabolites identified from this process is 2-bromo-4,6-dinitroaniline (BDNA) , which is formed through the cleavage of the dye's azo bond. osti.govresearchgate.net BDNA itself has been noted as a compound of concern due to its toxicity and mutagenicity. osti.gov

Biodegradation studies using specific bacterial strains, such as Bacillus fusiformis, have provided further insight into the metabolic pathway under anoxic conditions. These studies confirm that the degradation begins with an asymmetric cleavage of the azo bond. This initial step leads to the formation of intermediates like hydrazine . Subsequent reactions include de-bromination and the removal of nitro groups, resulting in metabolites such as dinitrobenzene . researchgate.net Further degradation can lead to the formation of other compounds, including 2,3-dimethyl-9,10-dihydroanthracene . researchgate.net A sequential anaerobic/aerobic biofilter process demonstrated that the initial anaerobic stage effectively transformed DB79 into various amines with over 95% efficiency. sigmaaldrich.com

Metabolite Formation Condition Reference
2-bromo-4,6-dinitroaniline (BDNA)Anaerobic sediment-water reduction; Biodegradation by Bacillus fusiformis. osti.govresearchgate.net
HydrazineBiodegradation by Bacillus fusiformis. researchgate.net
DinitrobenzeneBiodegradation by Bacillus fusiformis. researchgate.net
Aromatic AminesAnaerobic biofilter treatment. sigmaaldrich.com
2,3-dimethyl-9,10-dihydroanthraceneBiodegradation by Bacillus fusiformis. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation and Decolorization

Advanced Oxidation Processes (AOPs) are effective methods for degrading complex and recalcitrant organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the dye molecules.

Fenton and Photo-Fenton Processes

The Fenton process (using hydrogen peroxide, H₂O₂, and ferrous ions, Fe²⁺) and the photo-Fenton process (which adds UV light) are highly efficient AOPs for treating wastewater containing DB79. researchgate.netmdpi.com

The efficiency of the Fenton process is highly dependent on key operational parameters. Research has identified optimal conditions for the effective degradation of DB79. An acidic environment is crucial, with a pH of 3 being consistently reported as optimal for the Fenton reaction. researchgate.netresearchgate.net At this pH, the generation of hydroxyl radicals is maximized.

The concentrations of hydrogen peroxide and ferrous ions, and their molar ratio, are also critical. For an initial DB79 concentration of 60 mg/L, optimal conditions were found to be a H₂O₂ concentration of 150 mg/L and a Fe²⁺ concentration of 20 mg/L, corresponding to a mole ratio of 33.53. researchgate.netresearchgate.net The reaction time required for maximum degradation under these conditions is typically 60 minutes. researchgate.netresearchgate.net Increasing the dosage of either H₂O₂ or Fe²⁺ beyond the optimal point does not necessarily improve efficiency and can sometimes be detrimental. researchgate.net

Parameter Optimal Value Study Conditions Reference
pH3Fenton Process researchgate.netresearchgate.net
H₂O₂ Concentration150 mg/LInitial DB79: 60 mg/L researchgate.netresearchgate.net
Fe²⁺ Concentration20 mg/LInitial DB79: 60 mg/L researchgate.netresearchgate.net
H₂O₂/Fe²⁺ Mole Ratio33.53Fenton Process researchgate.netresearchgate.net
Reaction Time60 minutesFenton Process researchgate.netresearchgate.net

The Fenton process has demonstrated significant efficiency in reducing the Chemical Oxygen Demand (COD) of aqueous solutions containing DB79. Under the optimized parameters of pH 3, 150 mg/L H₂O₂, 20 mg/L Fe²⁺, and a 60-minute reaction time, a COD removal efficiency of 75% was achieved. researchgate.netresearchgate.net In parallel, the color removal efficiency under these same conditions was reported to be 85%. researchgate.netresearchgate.net

A combined Ozone-Fenton (O₃/H₂O₂/Fe²⁺) process can achieve even higher COD removal. At optimal conditions for this combined process, which included an ozone mass flow rate of 288 mg/L·h, the COD removal efficiency for DB79 reached 85%, with a color removal of 93%. deswater.comdeswater.comsemanticscholar.org

Process Optimal Conditions COD Removal Efficiency Color Removal Efficiency Reference
FentonpH 3, 150 mg/L H₂O₂, 20 mg/L Fe²⁺, 60 min75%85% researchgate.netresearchgate.net
Ozone-Fenton288 mg/L·h O₃, 150 mg/L H₂O₂, 20 mg/L Fe²⁺, 60 min85%93% deswater.comdeswater.comsemanticscholar.org

Ozonation Processes

Ozonation is another effective AOP for the treatment of DB79. The process involves bubbling ozone (O₃) through the dye solution, leading to the oxidative cleavage of the chromophores.

The decolorization of DB79 by ozonation has been found to follow pseudo-first-order kinetics. gnest.orggnest.org The efficiency of the process is significantly influenced by pH, with alkaline conditions being more favorable. The highest decolorization and COD removal for DB79 were observed at a pH of 10. gnest.orggnest.orgresearchgate.net

In one study, for an initial DB79 concentration of 450 mg/L, complete decolorization was achieved in 28 minutes. gnest.org Another study using an ozone concentration of 12.8 mg/min reported a 57% decolorization of DB79 within just 3 minutes, highlighting the rapid destruction of the dye's azo linkage by ozone. uludag.edu.tr Ozonation is also effective at reducing COD, with one report indicating a 72.88% COD removal under optimal conditions (pH 10). gnest.orggnest.orgresearchgate.net

Parameter Condition Result Reference
Kinetics Ozonation ProcessPseudo-first-order gnest.orggnest.org
Optimal pH Ozonation Process10 gnest.orggnest.orgresearchgate.net
Decolorization Time Initial DB79: 450 mg/L28 minutes for full decolorization gnest.org
Decolorization Efficiency O₃: 12.8 mg/min, 3 min duration57% uludag.edu.tr
COD Removal Efficiency Optimal conditions (pH 10)72.88% gnest.orggnest.orgresearchgate.net
Influence of pH and Ozone Concentration

The efficiency of ozonation in degrading this compound is significantly influenced by the pH of the solution and the concentration of ozone applied.

pH: Alkaline conditions have been found to be more favorable for the degradation of this dye. gnest.orggnest.org Studies have shown that increasing the initial pH of the dye solution enhances the decolorization and COD removal rates. gnest.org For instance, at an initial dye concentration of 450 mg/L and an ozone concentration of 24 g/m³, the best results for COD reduction and decolorization were observed at a pH of 10. gnest.org After 120 minutes of ozonation at this pH, a 72.88% decrease in COD was achieved. gnest.org The initial pH of a synthetic solution of this compound has been noted as 5.3. gnest.org

Ozone Concentration: A higher concentration of ozone generally leads to a more rapid and effective degradation of the dye. Increasing the ozone concentration from 4.21 to 24.03 g/m³ has been shown to significantly reduce the time required for decolorization. gnest.orggnest.org A high ozone concentration is also effective in reducing COD values. gnest.org

ParameterConditionResultReference
pH 10Optimal for COD reduction and decolorization gnest.org
COD Removal pH 10, 120 min ozonation72.88% decrease gnest.org
Ozone Concentration 4.21 to 24.03 g/m³Reduced decolorization time gnest.orggnest.org
Proposed Degradation Mechanisms via Ozonation

The degradation of this compound through ozonation involves the breakdown of the dye's chromophoric structure. The reaction can proceed through two primary pathways: direct reaction with molecular ozone or indirect reaction with free radicals, such as hydroxyl radicals, that are formed from the decomposition of ozone in water. gnest.org The attack by ozone and hydroxyl radicals on the anthraquinone (B42736) structure leads to the cleavage of the molecule, resulting in smaller, less colored, and often less toxic intermediate compounds. uludag.edu.trnih.gov Ultimately, complete mineralization can convert the organic dye into carbon dioxide, water, and inorganic ions.

Photocatalytic Degradation

Photocatalytic degradation, utilizing semiconductor materials and a light source, is another effective advanced oxidation process for breaking down this compound.

UV Irradiation Effects on Degradation

UV irradiation is a key component in the photocatalytic degradation of this compound, often used in conjunction with a photocatalyst like titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govjetir.org The UV light excites the photocatalyst, generating electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals. mdpi.com These radicals are the primary agents responsible for the degradation of the dye molecules. mdpi.com Studies have shown that the direct photolysis of similar dyes by UV irradiation alone is slow, highlighting the necessity of a photocatalyst. ajol.info The combination of UV with an oxidizing agent like hydrogen peroxide (H₂O₂) can also significantly enhance degradation efficiency. researchgate.netresearchgate.net

Role of Dye-Sensitized Nanoparticles

Dye-sensitized nanoparticles have emerged as a promising enhancement for the photocatalytic degradation of this compound. In this approach, the dye itself can act as a sensitizer, absorbing light and transferring energy to the semiconductor nanoparticle, thereby increasing the efficiency of the photocatalytic process. mdpi.com

Nanoparticles such as Mn-doped ZnO have been shown to be effective photocatalysts for the degradation of Disperse Blue 79:1 under UV light. jetir.org The doping of transition metals into semiconductor nanoparticles can create new energy levels that trap electrons, inhibiting the recombination of electron-hole pairs and thus improving photocatalytic efficiency. jetir.org Similarly, Au-Fe₂O₃ aerogels have been utilized as photocatalysts for the mineralization of Disperse Blue 79, where the gold nanoparticles promote the accumulation of photogenerated electrons and delay charge carrier recombination. mdpi.com

The use of N-doped TiO₂ nanoparticles deposited on PET filaments and sensitized with disperse blue dyes has also been investigated. mdpi.com This system demonstrated enhanced photocatalytic activity under both UV and visible light, with the disperse dye facilitating the separation of electron-hole pairs in the N-doped TiO₂. mdpi.com

Nanoparticle SystemEffect on DegradationReference
Mn-doped ZnO Effective photocatalyst under UV light jetir.org
Au-Fe₂O₃ aerogels Promoted electron accumulation, delayed charge recombination mdpi.com
N-doped TiO₂ on PET filaments Enhanced photocatalytic activity under UV and visible light mdpi.com
Proposed Photocatalytic Mechanisms

The photocatalytic degradation of this compound is initiated when a semiconductor photocatalyst, such as TiO₂ or ZnO, absorbs photons of sufficient energy (typically from UV light), creating electron-hole pairs (e⁻/h⁺). mdpi.com

The generated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). ajol.info

The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further react to produce other reactive oxygen species, including hydroxyl radicals. mdpi.com

These highly reactive radicals then attack the complex structure of the this compound molecule, leading to the cleavage of the chromophore and subsequent breakdown into smaller, less harmful intermediates, and eventually to complete mineralization into CO₂, H₂O, and inorganic salts. mdpi.comnih.gov The presence of a co-adsorbent like activated carbon can further enhance the degradation efficiency by concentrating the dye molecules near the photocatalyst surface. nih.gov

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for removing dyes like this compound from wastewater. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent. lidsen.com

Various materials have been investigated for their potential to adsorb this compound. One study focused on the use of aluminum-based water treatment residuals as a low-cost sorbent. deswater.com Continuous flow fixed-bed sorption studies were conducted, and the data were successfully modeled using the Thomas model to determine the parameters needed for scaling up the process. deswater.com

Another approach involves the use of nanoparticles. For instance, CaO nanospheres extracted from waste eggshells have shown superior adsorptive removal of both cationic and anionic dyes. oiccpress.com The performance of such adsorbents is often evaluated by their ability to reduce the Chemical Oxygen Demand (COD) of the wastewater. oiccpress.com

The adsorption process can be influenced by several factors, including the pH of the solution, the initial dye concentration, and the contact time. researchgate.net For example, in the context of dyeing polyester (B1180765), the adsorption of Disperse Blue 79 was found to occur through a diffusion mechanism between the fibers. researchgate.net

AdsorbentKey FindingsReference
Aluminum-based water treatment residuals Effective low-cost sorbent in fixed-bed columns. deswater.com
CaO nanospheres from eggshells Superior adsorptive removal of dyes, significant COD reduction. oiccpress.com
Polyester fibers Adsorption occurs via a diffusion mechanism. researchgate.net

Adsorption onto Activated Sludge

The adsorption of dyes onto sludge is a primary mechanism for their removal in conventional wastewater treatment plants. iwaponline.com For disperse dyes like this compound, which have low water solubility, partitioning to the solid phase of activated sludge is a significant environmental fate process. epa.gov

Powdered activated sludge (PAS) has been investigated as a viable adsorbent for dyestuffs, sometimes offering performance comparable to powdered activated carbon (PAC). researchgate.net In a study comparing the two, PAS was used to remove dyestuff from a synthetic wastewater solution. The highest color removal efficiency achieved with PAS was 82% under specific conditions. researchgate.net This demonstrates that the biomass from wastewater treatment processes can itself serve as an effective medium for concentrating disperse dyes.

Early research from the EPA indicated that this compound readily partitions to sludge and undergoes anaerobic biodegradation when introduced to a model sludge-treatment system. epa.gov It is estimated that approximately 80% of the dye could be removed through sorption in either an on-site wastewater treatment plant or a publicly owned treatment works (POTW). epa.gov

The effectiveness of adsorption onto activated sludge is influenced by several operational parameters. Research has highlighted the importance of sludge age and the concentrations of both the dye and the adsorbent.

Table 1: Adsorption of this compound onto Powdered Activated Sludge (PAS)

Adsorption on Fly Ash and Soil Mixtures

Industrial byproducts and natural materials have been explored as low-cost alternatives for removing dyes from effluents. Fly ash, a residue from coal combustion, and soil have shown potential for the adsorption of this compound.

Studies have examined the removal of Disperse Blue 79 in aqueous solutions using mixtures of fly ash and a sandy clay loam (SCL) soil. gnest.org In column experiments, a mixture containing 20% fly ash was used to treat a dye solution with an initial concentration of 50 mg/L. This setup achieved a mean removal of 60.3% for Disperse Blue 79. gnest.orgpnrsolution.org The removal efficiency in such systems is highly dependent on the initial concentration of the dye, with efficiency generally decreasing as the dye concentration increases. gnest.orgnajah.edu

The adsorption capacity of fly ash is attributed to its chemical composition, which includes silica (B1680970) (SiO2) and other oxides that facilitate color removal. pnrsolution.orgresearchgate.net Characterization of fly ash used in these studies shows it to be a potential adsorbent for azo dyes like Disperse Blue 79. researchgate.net

Table 2: Adsorption of this compound on Fly Ash and Soil Mixture

Adsorption Kinetics and Isotherms

Understanding the kinetics and equilibrium of adsorption is crucial for designing effective treatment systems. The adsorption of this compound has been modeled using various kinetic and isotherm equations to describe the nature of the interaction between the dye and the adsorbent surface.

Adsorption Kinetics Kinetic studies describe the rate of dye uptake by an adsorbent. The adsorption of Disperse Blue 79 onto various materials, including fly ash and chitosan, has been found to follow a pseudo-second-order kinetic model. researchgate.netresearchgate.netzenodo.org This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. jaeronline.com For example, research on the adsorption of Disperse Blue 79 on fly ash showed a better correlation with the pseudo-second-order model than the pseudo-first-order model. researchgate.net

Adsorption Isotherms Adsorption isotherms provide insight into the distribution of dye molecules between the liquid and solid phases at equilibrium. Several isotherm models, including the Langmuir, Freundlich, and Nernst equations, have been applied to the adsorption data of Disperse Blue 79.

One study found that the Langmuir model described the adsorption of Disperse Blue 79 on fly ash better than the Freundlich model, which suggests a homogeneous adsorption process where the dye molecules form a monolayer on the surface of the fly ash. researchgate.net In contrast, another study on the adsorption of the dye onto polyester fabric found that the Nernst isotherm provided a good correlation. researchgate.net The applicability of different models often depends on the specific adsorbent and experimental conditions. zenodo.org

Thermodynamic evaluations have also been conducted, with a negative Gibbs free energy (ΔG°) value indicating that the adsorption of Disperse Blue 79 onto fly ash is a spontaneous and feasible process. researchgate.netresearchgate.net

Table 3: Kinetic and Isotherm Models for this compound Adsorption on Fly Ash

Toxicological and Ecotoxicological Assessments

Ecotoxicity to Aquatic Organisms

The environmental impact of C.I. Disperse Blue 79 on aquatic life has been the subject of various studies, focusing on its acute toxicity, long-term effects, and potential to accumulate in organisms.

Acute toxicity studies are designed to determine the concentration of a substance that is lethal to 50% of a test population (LC50) or causes a non-lethal effect in 50% of a test population (EC50) over a short period. For this compound and its analogues, these studies indicate a generally low level of acute hazard to aquatic organisms at concentrations below its water solubility limit. epa.govcanada.ca

Data from various studies on the acute toxicity of this compound to aquatic organisms are summarized below.

SpeciesDurationEndpointConcentration (mg/L)Reference
Danio rerio (Zebra fish)96 hoursLC50340 canada.ca
Oncorhynchus mykiss (Rainbow trout)96 hoursLC50>100 canada.ca
Leuciscus idus (Golden orfe)96 hoursLC50>100 - <220 canada.ca
Daphnia magna (Water flea)48 hoursEC504.5 canada.ca
Daphnia magna (Water flea) (as DB 79:1)24 hoursEC5016 canada.ca
Daphnia magna (Water flea) (as DB 79:1)24 hoursNOEC1.6 canada.ca
Scenedesmus subspicatus (Green algae)72 hoursEC509.5 canada.ca
Bacteria (Activated Sludge)3 hoursIC50>100 canada.ca

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a non-lethal response in 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed. IC50 (Inhibitory Concentration 50): The concentration of a substance that causes a 50% inhibition of a given biological process.

Chronic exposure studies provide insight into the potential effects of a substance over a longer period, encompassing various life stages of an organism.

An early life-stage toxicity study on rainbow trout (Oncorhynchus mykiss) exposed to this compound:1 for 122 days showed no adverse effects on hatchability, survival, or growth at concentrations up to its limit of solubility in water. sdc.org.uk The no-observed-effect concentration (NOEC) in this study was determined to be 4.8 µg/L. sdc.org.uk However, another study investigating the multigenerational effects on zebrafish (Danio rerio) found that exposure to 500 µg/L of Disperse Blue 79 led to a decrease in fecundity in the parent (F0) and first (F1) generations by over 30%. researchgate.net

Information regarding the long-term effects of this compound on benthic invertebrates is limited. One report noted that there was no available method to determine these effects. mst.dk Disperse dyes, in general, are hydrophobic and tend to adsorb to sediments, which could lead to exposure for sediment-dwelling organisms. sci-hub.se

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be eliminated. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow).

This compound has a high estimated log Kow of 3.63, suggesting a potential for bioaccumulation. sci-hub.se Disperse dyes as a class are noted for being hydrophobic and having a significant potential to adsorb to sediments and bioconcentrate. sci-hub.se

However, other evidence suggests a low bioaccumulation potential. canada.ca Studies on a close structural analogue of Disperse Blue 79 indicated that it is unlikely to accumulate in fish. canada.ca This is attributed to the large molecular size of many disperse dyes, which may hinder their ability to pass through the gill membranes of fish. epa.gov Therefore, while the substance is considered persistent in the environment, it may not meet the criteria for being bioaccumulative. canada.ca

Mutagenicity and Genotoxicity Studies

These studies assess the potential of a chemical to cause mutations in the genetic material of cells.

Industrial effluents from textile mills can contain a complex mixture of chemicals, including dyes. Studies have detected mutagenic activity in river sediments collected downstream from a textile plant that uses disperse dyes. habitablefuture.org The observed mutagenicity was partially attributed to the presence of these dyes in the sediment. habitablefuture.org Similarly, industrial effluents containing various pollutants, including commercial dye formulations, have shown mutagenic potential in plant-based tests. unesp.br

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. Research on this compound and related compounds has yielded mixed results.

A study on a structurally similar dye, C.I. Disperse Blue 291, demonstrated genotoxic and mutagenic effects in a human liver cell line (HepG2), where it caused an increase in DNA damage and the frequency of micronuclei. However, a mutagenicity test on this compound:1 using the fruit fly (Drosophila melanogaster) showed no induction of mutations in germ cells. This suggests that while some related disperse dyes show genotoxic potential, the evidence for this compound itself is not conclusive.

Identification of Mutagenic Reductive Cleavage Products (e.g., 2-bromo-4,6-dinitroaniline)

Under anaerobic conditions, such as those found in sediments, this compound can undergo reductive cleavage of its azo bond. This process can lead to the formation of smaller, potentially more mobile and toxic aromatic amines. One of the identified and most significant reductive cleavage products is 2-bromo-4,6-dinitroaniline (B162937) (BDNA). researchgate.netresearchgate.net

BDNA has been identified as a mutagenic compound. researchgate.net Its presence in the environment, arising from the degradation of this compound, is a significant concern. For instance, BDNA has been detected in sediment samples at concentrations ranging from 100 to 1900 µg/kg. researchgate.net The formation of BDNA from this compound is a result of the cleavage of the azo bond in anaerobic environments. researchgate.net While many dyes are moderately stable in aerobic conditions, they may degrade under anaerobic conditions. researchgate.net

It is important to note that under certain strong reducing conditions, such as with tin chloride (SnCl2), the expected 2-bromo-4,6-dinitroaniline may not be the final product. Instead, further reduction can occur, yielding compounds like 2-bromo-1,4,6-triaminobenzene. epa.gov This highlights the complexity of the degradation pathways and the variety of potential byproducts.

Drosophila SLRL Mutagenicity Testing

As part of a comprehensive toxicological evaluation, this compound:1 was subjected to mutagenicity testing using the Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) assay. epa.govchimia.ch This test is designed to detect the ability of a substance to cause mutations in the germ cells of the fruit fly.

The results of the Drosophila SLRL mutagenicity test for this compound:1 showed no induction of mutations in the post-meiotic germ cells. chimia.chchimia.ch This testing was part of a broader program agreed upon with the U.S. Environmental Protection Agency (EPA). epa.govfederalregister.gov

Human Health Considerations

Subchronic toxicity studies on this compound:1 have been conducted to evaluate the potential health effects of repeated exposure over a limited period. In a 90-day study, Sprague-Dawley rats were administered the dye orally. The results of this study showed no treatment-related adverse effects. chimia.ch The No-Observed-Effect Level (NOEL) was determined to be greater than 2500 mg/kg/day. chimia.ch This testing was part of a consent agreement with the EPA. epa.govfederalregister.gov

Developmental toxicity studies have been carried out on this compound:1 to assess its potential to cause adverse effects on developing offspring. These studies were conducted in both rats and rabbits. chimia.ch

In a study with pregnant Sprague-Dawley rats, the animals were administered this compound:1 by gavage at doses of 0, 500, 1000, or 2000 mg/kg-bw/day during gestation days 6-15. epa.gov The study reported no demonstrable maternal or developmental toxicity in the rats. chimia.ch However, an unexpectedly low but similar pregnancy rate of 44-56% was observed across all dose groups, including the control group. chimia.ch

In a study with rabbits, dose levels of 0, 100, 300, and 600 mg/kg/day were used. The NOEL for maternal toxicity was established at 100 mg/kg/day, and the NOEL for developmental toxicity was 300 mg/kg/day. chimia.ch Importantly, there was no evidence of teratogenicity (the capacity to cause birth defects) at any dose level tested in the rabbits. chimia.chchimia.ch

Table 1: Summary of Developmental Toxicity Studies for this compound:1

Species Dose Levels (mg/kg/day) Maternal Toxicity NOEL (mg/kg/day) Developmental Toxicity NOEL (mg/kg/day) Teratogenic Effects
Rat 0, 500, 1000, 2000 Not established No developmental toxicity observed No

Metabolism studies on this compound:1 have been conducted in rats to understand its absorption, distribution, metabolism, and excretion. chimia.ch Following oral administration by gavage, the dye showed rapid elimination. chimia.ch

The study found that more than 95% of the administered dose was recovered in the feces and urine. chimia.ch Within 24 hours, approximately 85% of the dose was recovered in the feces and about 5% in the urine. chimia.ch This indicates poor absorption from the gastrointestinal tract and rapid excretion from the body.

Disperse dyes as a class are recognized as potential skin sensitizers and a cause of allergic contact dermatitis. nih.govresearchgate.net While specific data for this compound was not the focus of all available literature, the general characteristics of disperse dyes are relevant.

Allergic reactions to disperse dyes in textiles are a known issue. nih.gov The prevalence of allergy to disperse dyes appears to be on the rise. researchgate.net For instance, one study reported an increase in sensitization from 3.8% to 6.7% over a five-year period among patients with suspected allergic contact dermatitis. researchgate.net

The mechanism of skin sensitization by some disperse dyes involves their ability to act as haptens, meaning they can bind to proteins in the skin and trigger an immune response. nih.gov Studies have shown that azobenzene (B91143) disperse dyes can react with nucleophilic peptides in a dose-dependent manner. nih.govduke.edu This reactivity is a key molecular event in initiating skin sensitization. nih.gov

It is important to note that not all disperse dyes have the same sensitizing potential. For example, in one in vitro study, Disperse Blue 1 did not show a sensitizing potential, while other disperse dyes like Disperse Blue 124 and Disperse Blue 106 were categorized as extreme sensitizers. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound:1
2-bromo-4,6-dinitroaniline (BDNA)
2-bromo-1,4,6-triaminobenzene
Disperse Blue 1
Disperse Blue 106
Disperse Blue 124
Disperse Orange 3
Disperse Red 1
Disperse Yellow 3
2-amino-p-cresol
2,6-dichloro-4-nitroaniline
p-aminoacetanilide
p-nitroaniline
p-phenylenediamine
2-amino-5-nitrothiazole
2-(N-ethylanilino)-ethanol

Occupational Exposure Assessments

Occupational exposure to this compound can occur during its manufacturing, processing, and use in industrial settings. epa.gov The primary routes for workplace exposure are through dermal contact and inhalation or ingestion of the dye powder. epa.gov Exposure is most relevant in the dyestuff production industry and in facilities that manufacture and dye synthetic textiles, particularly polyester (B1180765) fibers. epa.govlu.se

Research and regulatory assessments have provided estimates on the number of workers potentially exposed. An engineering analysis by the U.S. Environmental Protection Agency (EPA) in 1989 identified several job roles with potential for exposure. Dye weighers, who handle the raw dye powder, were considered to have a significant potential for exposure. epa.gov

Table 1: EPA (1989) Estimates of Potentially Exposed U.S. Workers

ActivityEstimated Number of WorkersNumber of Sites
Production180 (10 to 20 per site)9
Processing88 (3 to 6 per site)11
Use (Dye Weighers)900 to 1,200300 to 400
Use (Machine Operators)1 to 18 per siteNot specified

Source: U.S. Environmental Protection Agency, 1989. epa.gov

Furthermore, historical survey data from U.S. national occupational studies provided broader estimates of potential exposure to Disperse Blue 79 and related compounds, as detailed in the following table.

Table 2: U.S. National Occupational Survey Data for Disperse Blue 79

SurveySurvey PeriodPotentially Exposed WorkersNumber of Plants
National Occupational Exposure Survey (NOES)1980-19831,45025
National Occupational Hazard Survey (NOHS)1972-19742,305107

Source: U.S. Environmental Protection Agency, 1989. epa.gov

Despite the recognized potential for workplace exposure, specific occupational exposure limit values, such as the Occupational Safety and Health Administration's (OSHA) Permissible Exposure Limits (PEL) or the American Conference of Governmental Industrial Hygienists' (ACGIH) Threshold Limit Values (TLV), have not been established for this compound. medchemexpress.comaksci.com Safety data sheets for the compound recommend the use of engineering controls, such as adequate ventilation, and personal protective equipment including safety goggles, protective gloves, and suitable respirators to minimize exposure. medchemexpress.comaksci.com

Industrial and Environmental Implications

Wastewater Treatment Challenges and Efficacy of Current Technologies

The release of C.I. Disperse Blue 79 into the environment, primarily through textile industry wastewater, presents considerable treatment challenges due to its complex molecular structure and low water solubility. ontosight.airesearchgate.net

Limitations of Conventional Activated Sludge Processes

Conventional activated sludge processes, a common method for treating municipal and industrial wastewater, have demonstrated limited effectiveness in completely removing this compound. epa.gov While a significant portion of the dye may be removed from the water column through adsorption to sludge solids, complete biodegradation is not typically achieved. epa.govepa.gov Studies have shown that under aerobic conditions, disperse dyes like this compound are generally considered non-biodegradable. canada.ca This persistence can lead to the accumulation of the dye in sludge, posing further disposal and environmental contamination risks. A pilot plant study revealed that while the dye did not significantly impact the operation of the activated sludge system, it was not fully degraded. epa.govepa.gov

Evaluation of Advanced Treatment Methods

To address the shortcomings of conventional methods, various advanced treatment technologies have been investigated for their efficacy in degrading this compound. These methods often involve chemical or biological processes designed to break down the complex dye molecule.

Advanced Oxidation Processes (AOPs): AOPs, such as the Fenton process (using hydrogen peroxide and an iron catalyst), have shown promise in decolorizing and degrading this compound. researchgate.netresearchgate.net One study demonstrated that the Fenton process could achieve 85% color removal and 75% Chemical Oxygen Demand (COD) removal under optimal conditions. researchgate.net Other AOPs, including ozonation and UV/H2O2, are also recognized for their potential to treat dyehouse effluents. researchgate.net

Biological Treatment: Sequential anaerobic/aerobic biofilters have proven effective in biodegrading this compound. In this two-stage process, the dye is first biotransformed into amines under anaerobic conditions, followed by the degradation of these amines in an aerobic environment. nih.gov This method has achieved over 95% decolorization in the anaerobic stage and 65% degradation of the resulting amines in the aerobic stage. nih.gov The use of a co-substrate can enhance the performance of the anaerobic biofilter, particularly at higher dye concentrations. nih.gov

Adsorption: Various adsorbent materials have been explored for their ability to remove this compound from wastewater. These include activated carbon derived from materials like olive stones and specialized materials such as cenospheres. pnrsolution.org Studies have shown that these adsorbents can achieve significant color reduction, with some reporting up to 78% removal of Disperse Blue 79. pnrsolution.org

Table 1: Evaluation of Advanced Treatment Methods for this compound

Treatment MethodKey FindingsReported Efficiency
Fenton Process Effective in color and COD removal. researchgate.netresearchgate.net85% color removal, 75% COD removal. researchgate.net
Sequential Anaerobic/Aerobic Biofilters Biotransformation to amines followed by degradation. nih.gov>95% decolorization (anaerobic), 65% amine degradation (aerobic). nih.gov
Adsorption (Cenospheres) Effective for color reduction. pnrsolution.orgUp to 78% removal. pnrsolution.org
Adsorption (Activated Olive Stones) Highly dependent on pH, achieving high reduction. pnrsolution.org95% reduction for similar disperse dyes. pnrsolution.org

Minimizing Environmental Contamination

Efforts to minimize the environmental contamination from this compound focus on preventing its release at the source and implementing effective wastewater treatment. ontosight.ai The textile industry is encouraged to adopt cleaner production technologies and improve wastewater management practices. researchgate.net This includes optimizing dyeing processes to increase dye fixation and reduce the amount of dye discharged in effluents. Furthermore, preventing leakage and spillage of the dye product is crucial to avoid direct contamination of drains and water courses. medchemexpress.com

Regulatory Framework and Risk Management

The potential environmental and health risks associated with this compound have prompted regulatory scrutiny and risk management actions from various agencies. ontosight.aicanada.caepa.gov

Environmental Assessments and Priority Substances Lists

This compound has been subject to environmental assessments in several countries. In Canada, it was identified as a high priority for ecological risk assessment due to its persistence, potential for bioaccumulation, and inherent toxicity to aquatic organisms. canada.ca Although it was found to be persistent in the environment, its potential to bioaccumulate in organisms was determined to be low. canada.ca The substance has also been included in various chemical lists, such as the Australian Inventory of Industrial Chemicals and the EU Ecolabel Restricted Substance List, which may impose restrictions on its use. nih.goveuropa.eu

Interagency Testing Committee Recommendations and Consent Orders

In the United States, the Interagency Testing Committee (ITC), established under the Toxic Substances Control Act (TSCA), recommended this compound and its analogs for priority testing. regulations.govepa.govfederalregister.gov These recommendations were based on the potential for significant human and environmental exposure due to its high production volume. chimia.ch

Following the ITC's recommendations, the U.S. Environmental Protection Agency (EPA) entered into a testing consent order with several manufacturers of this compound:1 (a specific analogue). epa.govepa.govgpo.govgovinfo.govcornell.edu This legally binding agreement required the companies to conduct a battery of health and environmental effects tests, including studies on subchronic toxicity, developmental toxicity, and mutagenic effects. epa.govchimia.ch The data generated from these tests were intended to help the EPA assess the potential risks of the substance and determine if further regulatory action was necessary. epa.govfederalregister.gov After evaluating the submitted data, the EPA concluded that no further risk management of this compound:1 was required at that time. chimia.ch

International and National Regulatory Compliance

The manufacturing, importation, and use of this compound are subject to a variety of international and national regulations. These frameworks are primarily concerned with chemical safety, environmental protection, and consumer safety, particularly in the context of textiles.

Regulatory Frameworks and Agency Assessments

United States In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Inventory, meaning it is approved for commerce. epa.gov In the late 1980s, the U.S. Environmental Protection Agency (EPA) identified the dye and its analogues for priority testing based on recommendations from the TSCA Interagency Testing Committee (ITC). federalregister.gov In November 1989, the EPA signed an enforceable Testing Consent Order with eight manufacturers for a closely related analogue, this compound:1 (CAS No. 3618-72-2). epa.govfederalregister.gov This order mandated health and environmental effects testing. epa.govfederalregister.gov

The Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD) worked with the EPA, submitting data on behalf of the industry. chimia.ch Following the evaluation of the data generated from the testing program, the EPA concluded that no further risk management was required for this compound:1. chimia.ch Consequently, the EPA also decided not to pursue rulemaking for this compound for health, environmental effects, or chemical fate testing at that time. federalregister.gov

Canada Under the Canadian Environmental Protection Act, 1999 (CEPA), this compound was assessed as part of the Chemicals Management Plan (CMP). canada.capentlandbrands.com The screening assessment concluded that although the substance is persistent in the environment, it does not meet the criteria for bioaccumulation. canada.caresearchgate.net The final assessment determined that Disperse Blue 79 is not entering the environment in quantities or under conditions that pose a danger to the environment or to human health. pentlandbrands.com As a result, no further regulatory action was taken. pentlandbrands.com

European Union In the European Union, the analogue this compound:1 is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. ecfr.gov According to the European Chemicals Agency (ECHA) C&L Inventory, a large majority of notifiers have indicated that this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS). govinfo.gov

A significant aspect of textile regulation in the EU and globally relates to the restriction of certain dyes known to be allergenic or carcinogenic. While many disperse dyes (such as Disperse Blue 1, 3, 7, 106, and 124) are included on Restricted Substances Lists (RSLs) for textiles, including the OEKO-TEX® Standard 100, this compound is notably absent from these lists. pentlandbrands.comoeko-tex.comdyestuffscn.commst.dk This indicates it is not currently classified among the disperse dyes of highest concern for causing skin sensitization in textiles.

Australia this compound is listed on the Australian Inventory of Industrial Chemicals (AIIC). govinfo.gov The regulatory body, the Australian Industrial Chemicals Introduction Scheme (AICIS), which replaced NICNAS, oversees the introduction of industrial chemicals in the country. fujitsu.comnih.gov The analogue, this compound:1, has undergone a human health tier I assessment by Australian authorities. ecfr.gov

New Zealand The New Zealand Environmental Protection Authority (EPA) lists this compound in its inventory. govinfo.gov It does not have an individual approval for use as a standalone chemical but may be used as a component in a product that is covered by a group standard. ecfr.govgovinfo.gov

China China has established a national standard for the product, designated as GB/T 10662-2016. mst.dk This standard specifies the requirements, testing methods, inspection rules, and protocols for marking, labeling, packaging, transportation, and storage of "Disperse dark blue S-3BG 200% (this compound)". mst.dk This suggests a regulatory focus on product quality and consistency.

Japan The substance is listed in the Japan Chemical Substance Dictionary (Nikkaji) and falls under the Chemical Substances Control Law (CSCL). govinfo.govmeti.go.jp This law governs the manufacture and importation of chemical substances to prevent environmental pollution and health hazards.

India While specific national standards for this compound have not been identified, the Bureau of Indian Standards (BIS) has established general methods for determining the strength of disperse dyes, such as IS 12149:1987, which would be applicable to this dye. resource.org The substance is manufactured and exported from India. nih.gov

Regulatory Compliance Summary Table

Jurisdiction Regulatory Body/Framework Status of this compound (CAS: 12239-34-8)
United States Environmental Protection Agency (EPA) / TSCA Listed on TSCA Inventory. No active restrictions; EPA decided against rulemaking after reviewing test data on an analogue. epa.govfederalregister.govchimia.ch
Canada Environment and Climate Change Canada / CEPA (CMP) Assessed and found not to be harmful to human health or the environment at current exposure levels. No restrictions imposed. canada.capentlandbrands.comresearchgate.net
European Union European Chemicals Agency (ECHA) / REACH Listed in ECHA database. Not classified as hazardous by most notifiers. Not listed on common textile RSLs for allergenic dyes. ecfr.govgovinfo.govoeko-tex.com
Australia Australian Industrial Chemicals Introduction Scheme (AICIS) Listed on the Australian Inventory of Industrial Chemicals (AIIC). govinfo.govfujitsu.com
New Zealand Environmental Protection Authority (EPA) No individual approval; use permitted as a component within a group standard. ecfr.govgovinfo.gov
China Standardization Administration of China Regulated under national standard GB/T 10662-2016 for quality control. mst.dk
Japan Ministry of Economy, Trade and Industry (METI) / CSCL Listed under the Chemical Substances Control Law. govinfo.govmeti.go.jp
India Bureau of Indian Standards (BIS) No specific standard for this dye, but general standards for disperse dyes apply. resource.org

Textile and Product-Specific Restrictions

Many global brands and eco-labels maintain Restricted Substances Lists (RSLs) to control the use of potentially harmful chemicals in their products. A review of several prominent RSLs from companies like Pentland Brands and ECCO, as well as standards like OEKO-TEX®, shows a consistent pattern: certain disperse dyes are restricted due to their potential to cause allergic contact dermatitis. However, this compound is not typically included on these lists of allergenic dyes. pentlandbrands.comoeko-tex.comecco.com

Standard / Brand RSL Is this compound Restricted? Commonly Restricted Disperse Dyes (for comparison)
OEKO-TEX® Standard 100 No oeko-tex.comoeko-tex.com Disperse Blue 1, Disperse Blue 3, Disperse Blue 7, Disperse Blue 106, Disperse Blue 124, etc. oeko-tex.comoeko-tex.com
Pentland Brands RSL No pentlandbrands.com Disperse Blue 1, Disperse Blue 3, Disperse Blue 7, Disperse Blue 26, etc. pentlandbrands.com
Regatta RSL No dyestuffscn.com Disperse Blue 1, Disperse Blue 3, Disperse Blue 7, Disperse Blue 106, etc. dyestuffscn.com
AFIRM Group RSL No (List includes other blue dyes but not 79) Disperse Blue 1, Disperse Blue 3, Disperse Blue 7

Research Methodologies and Analytical Techniques

Development of Analytical Procedures for C.I. Disperse Blue 79 Quantification

The accurate quantification of this compound in various matrices, such as industrial effluents and environmental samples, is fundamental to assessing its environmental footprint. A key challenge lies in developing reliable extraction and analysis methods. For instance, a study focused on determining the fate of the dye in wastewater treatment systems necessitated the development of a specific analytical procedure. This involved exploring various extraction methods and solvents to prepare samples for analysis by high-performance liquid chromatography (HPLC). epa.gov

Another approach describes a fast and highly sensitive method using liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the screening and quantification of 47 synthetic dyes, including Disperse Blue 79, in textile samples. lcms.cz This method demonstrates the continuous effort to improve the efficiency and sensitivity of analytical procedures for dye quantification.

Spectroscopic Analysis (UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the analysis of this compound. The dye exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, which can be used for its identification and quantification. The UV-Vis spectrum of this compound shows a maximum absorbance (λmax) at approximately 547.0 nm. gnest.org

Studies have utilized UV-Vis spectroscopy to monitor the decolorization of Disperse Blue 79 in various treatment processes, such as ozonation. gnest.orguludag.edu.tracarindex.com By measuring the decrease in absorbance at the λmax, researchers can determine the efficiency of the color removal process. For instance, in one study, the change in the UV-Vis spectra of the dye at different reaction times during ozonation was recorded to follow the degradation process. gnest.org

Chromatographic Techniques (HPLC-DAD, GC/MS) for Dye and Metabolite Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its metabolites.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a cornerstone method for analyzing this dye. It allows for the separation of the dye from other components in a sample, and the diode-array detector provides spectral information that aids in its identification. Several studies have detailed HPLC methods for the analysis of Disperse Blue 79. epa.govsielc.com For example, a reverse-phase HPLC method using a mobile phase of acetonitrile (B52724) and water with phosphoric acid has been described. sielc.com This method can be adapted for mass spectrometry (MS) applications by replacing phosphoric acid with formic acid. sielc.com HPLC-DAD has also been employed to monitor the degradation of Disperse Blue 79 during ozonation, providing insights into the degradation mechanism. uludag.edu.tracarindex.com

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for identifying volatile and semi-volatile degradation products of this compound. While the parent dye is not typically amenable to direct GC/MS analysis due to its low volatility, its breakdown products can be identified using this method. For instance, GC/MS has been hailed as a "gold standard" for identifying the degradation products of dyes, confirming the breakdown of the large dye molecule into smaller compounds. doi.org This is crucial for understanding the environmental fate and potential toxicity of the dye's metabolites.

Bioassay-Directed Fractionation for Mutagenicity Assessment

Bioassay-directed fractionation is a powerful strategy used to identify the specific chemical compounds responsible for the mutagenic activity of a complex mixture. This approach combines chemical separation techniques with biological assays to isolate and identify genotoxic substances.

In the context of this compound, this methodology has been instrumental. For example, a study investigating the mutagenicity of sediments identified a mutagenic degradation product of Disperse Blue 79, 2-bromo-4,6-dinitroaniline (B162937), through bioassay-directed chemical analysis. researchgate.net This process involves fractionating the sediment extract and testing each fraction for mutagenicity using assays like the Salmonella/microsome assay (Ames test). The fractions exhibiting mutagenic activity are then subjected to further chemical analysis to identify the causative agents. researchgate.netnih.gov This approach has also been used to identify mutagens in other environmental samples, such as river water and ambient air. nih.govxsrv.jp

Ecotoxicological Testing Protocols

Assessing the potential environmental risk of this compound involves a battery of ecotoxicological tests on various organisms. These standardized protocols evaluate the acute and chronic toxicity of the dye to aquatic and terrestrial life.

Standard ecotoxicological tests often include:

Acute toxicity tests on fish, daphnia (water fleas), and algae. sdc.org.uk These tests determine the concentration of the substance that is lethal to 50% of the test organisms (LC50) or causes a specific effect in 50% of the population (EC50) over a short period. sdc.org.uk

Biodegradation tests to assess the persistence of the dye in the environment. sdc.org.uk

Bioaccumulation studies to determine if the dye accumulates in the tissues of organisms. sdc.org.uk

For this compound, ecotoxicological data has been generated through programs sponsored by organizations like the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD). sdc.org.uk These studies have provided evidence regarding the safety of the dye under specific conditions. sdc.org.uk Furthermore, screening assessments by governmental bodies have utilized both empirical and predicted ecotoxicity data to evaluate the risk posed by Disperse Blue 79 to the environment. canada.ca A recent study also investigated the multigenerational toxicological effects of Disperse Blue 79 on zebrafish at environmentally relevant concentrations. nih.gov

Computational Chemistry and Molecular Orbital Calculations

Computational chemistry and molecular orbital calculations provide valuable theoretical insights into the structure and reactivity of this compound. These methods can predict various molecular properties and help in understanding the dye's behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been used to study the electronic structure of azo dyes. researchgate.net These calculations can determine properties like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the dye's reactivity and electronic transitions. For instance, such calculations have been used to understand the dyeing behavior of similar disperse dyes. researchgate.netresearchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, have been developed for nitroaromatic compounds, a class to which Disperse Blue 79 belongs. oup.com These computational models can be used to predict the toxicity of new or untested compounds based on their molecular descriptors. oup.com

Future Research Directions and Sustainable Alternatives

Development of Greener Dyeing Processes

Conventional dyeing processes are notorious for their high consumption of water, energy, and auxiliary chemicals, leading to significant wastewater pollution. mdpi.com To address these issues, research is actively exploring more sustainable dyeing methods for polyester (B1180765) and other synthetic fibers.

One of the most promising greener alternatives is supercritical carbon dioxide (scCO2) dyeing . mdpi.comsustainability-directory.com This technique uses CO2 in a supercritical state, where it exhibits properties of both a liquid and a gas, to dissolve and transport the dye into the fiber. sustainability-directory.com This waterless dyeing method eliminates the need for large volumes of water and the subsequent effluent treatment. mdpi.comsustainability-directory.com Furthermore, the CO2 can be recycled, and any undyed dye can be recovered, making it a closed-loop and environmentally sound process. mdpi.com Studies have shown that disperse dyes, including those similar to Disperse Blue 79, can be successfully applied to polyester fabrics using scCO2, resulting in good color strength and fastness properties. mdpi.comresearchgate.net

Another approach involves the use of non-aqueous solvent dyeing . acs.orgcore.ac.uk This method replaces water with organic solvents, such as liquid paraffin (B1166041), which can reduce water consumption and pollution. acs.orgcore.ac.uk Research on dyeing polylactic acid (PLA), a bio-based and compostable alternative to petroleum-based polyester, with Disperse Blue 79 in a liquid paraffin medium has demonstrated high-quality dyed fabrics without the use of water and auxiliaries. acs.orgcore.ac.uk

The use of ultrasound-assisted dyeing is also being investigated as a way to make the dyeing process more efficient and environmentally friendly. researchgate.net Ultrasonic energy can enhance dye uptake at lower temperatures and in shorter times, reducing energy consumption. researchgate.net

Finally, the development of low-emission printing techniques offers another avenue for reducing the environmental impact. These methods utilize specialized binders and dye pastes to increase dye uptake and reduce the amount of water and salt required, thereby minimizing effluent contaminants. researchgate.net

Enhanced Degradation Technologies

Due to its complex structure, C.I. Disperse Blue 79 is resistant to biodegradation and can persist in the environment. apacsci.com This has spurred research into advanced technologies to effectively degrade this dye in wastewater.

Advanced Oxidation Processes (AOPs) are a key area of focus. The Fenton process , which utilizes hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to generate highly reactive hydroxyl radicals, has shown significant effectiveness in decolorizing and degrading Disperse Blue 79. researchgate.netresearchgate.net Studies have demonstrated that under optimal conditions, the Fenton process can achieve high color and chemical oxygen demand (COD) removal. researchgate.netresearchgate.net Combining the Fenton process with UV irradiation (photo-Fenton) can further enhance the degradation efficiency. researchgate.net

Ionizing radiation , such as gamma rays and electron beams, is another promising degradation method. researchgate.net Research has indicated that irradiating an aqueous solution of Disperse Blue 79 can lead to its partial decomposition. researchgate.net

Biological degradation methods are also being explored. While the dye itself is resistant to aerobic breakdown, it can be biotransformed under anaerobic conditions. osti.govepa.gov In anaerobic sediment-water systems, the azo linkage of Disperse Blue 79 can be reductively cleaved, forming aromatic amines. osti.govresearchgate.net One of the breakdown products, 2-bromo-4,6-dinitroaniline (B162937), is known to be toxic and mutagenic. osti.gov Therefore, a two-stage anaerobic/aerobic treatment process is being investigated, where the dye is first broken down into amines anaerobically, and these toxic amines are then mineralized in a subsequent aerobic phase. core.ac.uk Isolates of bacteria, such as Bacillus fusiformis, have shown the ability to decolorize and degrade Disperse Blue 79 under anoxic conditions. researchgate.net

Comprehensive Environmental Monitoring

The potential for this compound to be released into the environment from industrial processes and consumer use necessitates robust monitoring methods. canada.ca A significant portion of the dye is expected to end up in solid waste disposal sites and sewer water. canada.ca Due to its hydrophobic nature, it tends to partition strongly to bottom sediments in aquatic environments. osti.gov

Recent studies have focused on detecting and quantifying azobenzene (B91143) disperse dyes, including Disperse Blue 79, in indoor environments. nih.gov These dyes have been found in house dust, indicating that they can be released from synthetic fibers through abrasion or leaching. nih.gov This highlights a potential pathway for human exposure that requires further investigation.

The development of sensitive analytical techniques is crucial for monitoring the presence of Disperse Blue 79 and its degradation products in various environmental matrices, including water, sediment, and dust. This data is essential for assessing the extent of environmental contamination and potential risks.

Assessment of Long-Term Ecological and Human Health Impacts

Concerns about the long-term effects of this compound on ecosystems and human health are driving further toxicological research. While some assessments by government agencies have concluded that the current levels of release are not expected to cause harm to organisms, the potential for long-term effects remains a subject of study. canada.caepa.gov

Studies on zebrafish have shown that long-term exposure to environmentally relevant concentrations of Disperse Blue 79 can have multigenerational effects, including decreased fecundity. nih.gov The dye and its breakdown products, particularly aromatic amines, are of concern. osti.govtandfonline.com Some azo dyes and their cleaved products have been reported to be carcinogenic and can cause allergies. tandfonline.com The reductive cleavage of Disperse Blue 79 in anaerobic environments produces 2-bromo-4,6-dinitroaniline, a compound that has demonstrated toxicity and mutagenicity. osti.gov

Further research is needed to fully understand the chronic toxicity of Disperse Blue 79 and its metabolites to a wider range of organisms and to assess the potential for bioaccumulation in the food chain. apacsci.com Long-term human health studies are also necessary to evaluate the risks associated with occupational and consumer exposure. tandfonline.com

Exploration of Novel Dye Structures with Reduced Environmental Footprint

A key strategy for a more sustainable textile industry is the design and synthesis of new dyes with an inherently lower environmental impact. apacsci.com This involves creating dye molecules that are less toxic, more biodegradable, and have higher fixation rates on fibers, thus reducing the amount of dye released into wastewater. mdpi.com

Research is exploring several avenues:

Bio-based dyes: Dyes derived from renewable resources like plants and microorganisms offer a potential alternative to synthetic dyes. springerprofessional.deresearchgate.net However, challenges remain in achieving the same color range and fastness properties as synthetic dyes. researchgate.net

High-fixation reactive dyes: For natural fibers, developing reactive dyes with higher fixation efficiency can significantly reduce the amount of hydrolyzed dye in the effluent. mdpi.com

Dyes designed for supercritical CO2 dyeing: Synthesizing disperse dyes specifically tailored for solubility and affinity in supercritical CO2 can improve the efficiency and economic viability of this waterless dyeing technology. sustainability-directory.com

Dyes with improved biodegradability: Modifying the chemical structure of azo dyes to make them more susceptible to microbial degradation without forming toxic aromatic amines is a critical area of research.

The ultimate goal is to develop a new generation of dyes that provide the desired color and performance characteristics while minimizing harm to the environment and human health throughout their lifecycle.

Chemical Compound Information

Compound Name
This compound
2-bromo-4,6-dinitroaniline
Hydrogen Peroxide
Ferrous Iron
Carbon Dioxide
Liquid Paraffin
Polylactic Acid

Research Findings on Greener Dyeing Processes

Dyeing MethodKey FindingsReferences
Supercritical CO2 DyeingEliminates water consumption and wastewater discharge. Allows for dye and CO2 recycling. mdpi.commdpi.comsustainability-directory.com
Non-aqueous Solvent DyeingReduces water usage and pollution. Effective for dyeing PLA with Disperse Blue 79. acs.orgcore.ac.uk
Ultrasound-assisted DyeingEnhances dye uptake, reducing energy consumption and processing time. researchgate.net
Low-emission PrintingMinimizes water and salt usage, leading to less effluent contamination. researchgate.net

Research Findings on Degradation Technologies

Degradation TechnologyKey FindingsReferences
Fenton Process (AOP)Effective for color and COD removal from Disperse Blue 79 wastewater. researchgate.netresearchgate.net
Ionizing RadiationCan partially decompose Disperse Blue 79 in aqueous solutions. researchgate.net
Anaerobic-Aerobic Biological TreatmentAnaerobic stage breaks down the dye into aromatic amines, which are then mineralized in the aerobic stage. osti.govepa.govcore.ac.uk
Bacterial DegradationBacillus fusiformis can decolorize and degrade Disperse Blue 79 under anoxic conditions. researchgate.net

Q & A

Q. What are the key physicochemical properties of C.I. Disperse Blue 79 relevant for laboratory handling?

this compound (molecular formula: C₂₄H₂₇BrN₆O₁₀; molecular weight: 639.41 g/mol) exhibits limited solubility in aqueous solutions but dissolves in DMSO at 1 mg/mL with heating (37°C) and ultrasonication. Storage at 4°C in light-protected conditions is critical to prevent degradation. Solutions should be aliquoted to avoid freeze-thaw cycles, with a shelf life of 1 month at -20°C and 6 months at -80°C .

Q. What safety protocols should be followed when handling this compound in research laboratories?

Adhere to protocols for handling hazardous aromatic amines, including using personal protective equipment (PPE), ensuring proper ventilation, and avoiding light exposure. Safety standards from industrial production guidelines (e.g., HG 30005-2012) recommend rigorous containment to minimize inhalation or dermal contact, especially during synthesis or degradation studies .

Q. Which analytical methods are recommended for monitoring this compound degradation in environmental systems?

High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are standard for tracking dye concentration. Gas chromatography-mass spectrometry (GC-MS) identifies aromatic amine byproducts like 3-bromo-5-nitro-1,2-diaminobenzene. Chemical oxygen demand (COD) measurements assess mineralization efficiency in wastewater treatment studies .

Q. What are the primary environmental transformation products of this compound under reducing conditions?

Anaerobic reduction cleaves the azo bond, generating intermediates such as 2-bromo-4,6-dinitroaniline (BDNA). Further reduction produces brominated diamines (e.g., 3-bromo-5-nitro-1,2-diaminobenzene) and triaminobenzenes (e.g., 6-bromo-1,2,4-triaminobenzene), which persist in aquatic systems and pose toxicity risks .

Advanced Research Questions

Q. How does the biphasic reaction kinetics of this compound reduction in anoxic sediments influence environmental risk assessments?

Biphasic kinetics involve rapid initial reduction (minutes to hours) followed by slower transformation, leading to prolonged release of hazardous amines. This necessitates modeling long-term exposure risks, as incomplete degradation in low-organic-carbon sediments may result in bioaccumulation .

Q. What methodological considerations are critical when designing sequential anaerobic/aerobic systems for this compound degradation?

Key factors include:

  • Co-substrate requirement : For dye concentrations >48 mg/L, co-substrates (e.g., glucose) enhance anaerobic decolorization (>95% in 72 hours).
  • Inhibition management : Residual dye or amines from the anaerobic phase can suppress aerobic microbial activity; phased treatment optimization is essential.
  • Reactor configuration : Biofilters with controlled hydraulic retention times improve mineralization efficiency (65% amine removal in 24 hours aerobically) .

Q. How do sediment organic carbon content and co-substrate availability affect reductive degradation efficiency?

Sediments with low organic carbon (<1%) show negligible reduction, while high-organic-carbon sediments enable rapid dye transformation. Co-substrates like acetate or glucose are critical for sustaining microbial activity at elevated dye concentrations (>48 mg/L), achieving >95% decolorization .

Q. What mechanistic differences exist between chemical and sediment-mediated reduction pathways?

Chemical reduction (e.g., using dithionite) non-selectively reduces azo and nitro groups, while sediment-mediated reduction is regioselective, favoring specific intermediates like 3-bromo-5-nitro-1,2-diaminobenzene. This selectivity impacts byproduct profiles and environmental persistence .

Q. How effective is the Ozone-Fenton process in mineralizing this compound, and what parameters optimize COD removal?

The Ozone-Fenton process achieves 85% COD removal under optimized conditions: ozone flow rate (288 mg/L·h), H₂O₂/Fe²⁺ molar ratio (33.53), and 60-minute reaction time. Hydroxyl radicals (•OH) drive dye fragmentation, but pH control (acidic conditions) and catalyst recycling require further optimization .

Q. How can researchers resolve contradictions in reported degradation rates across environmental studies?

Discrepancies arise from sediment composition (organic carbon, microbial consortia) and experimental variables (dye concentration, redox potential). Standardized sediment characterization (e.g., TOC, particle size) and controlled microcosm studies are recommended to isolate key degradation drivers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.